molecular formula C6H6ClFN2 B3089380 2-Chloro-5-fluoro-4,6-dimethylpyrimidine CAS No. 1192479-36-9

2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Cat. No.: B3089380
CAS No.: 1192479-36-9
M. Wt: 160.58 g/mol
InChI Key: DWRLBBUURVUIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C₆H₆ClFN₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with a fluorinating agent such as cesium fluoride in an aprotic dipolar solvent . This reaction is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time . This method involves the use of microwave irradiation to accelerate the reaction between 2-chloro-4,6-dimethylpyrimidine and fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine serves as a building block in synthesizing pharmaceutical compounds, including kinase inhibitors with potential anticancer activity.
  • Materials Science: This compound is investigated for its potential in developing novel materials with specific electronic properties.
  • Biological Research: It acts as a precursor for synthesizing bioactive molecules used in biological assays.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles like amines and thiols under appropriate conditions. Aniline derivatives can be used as reagents with microwave irradiation to facilitate the substitution reaction. The major products are typically substituted pyrimidines, such as 2-anilinopyrimidines.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, though these are less common compared to substitution reactions. Specific oxidizing or reducing agents may be used depending on the desired transformation, and the products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved vary based on the structure of the final bioactive molecule derived from this compound.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other pyrimidine derivatives. The presence of both chlorine and fluorine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Biological Activity

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_7H_7ClF N_3
  • Molecular Weight : 175.60 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to bind to specific receptors and enzymes, influencing several signaling pathways. For instance, it acts as an inhibitor of certain kinases involved in cell proliferation and survival, making it a candidate for cancer treatment .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induces apoptosis
A549 (Lung)12.8Cell cycle arrest (G1 phase)
HeLa (Cervical)10.5Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies involving Drosophila models of Parkinson's disease indicated that it mitigates dopaminergic neuron loss and improves movement disorders . The compound appears to modulate dopaminergic signaling pathways, which are crucial in neurodegenerative diseases.

Case Study: Neuroprotection in Drosophila
In a study conducted by researchers investigating neuroprotective agents, this compound was administered to Drosophila models exhibiting Parkinsonian symptoms. The results showed a significant improvement in motor function and reduced neuronal loss compared to control groups .

Toxicological Profile

Toxicity studies have assessed the safety profile of this compound. In vitro assays indicate low mutagenicity and hepatotoxicity at concentrations up to 100 µM and 30 µM respectively . This favorable toxicity profile enhances its potential for therapeutic applications.

Properties

IUPAC Name

2-chloro-5-fluoro-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRLBBUURVUIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274805
Record name 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192479-36-9
Record name 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192479-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoro-4,6-dimethylpyrimidine was prepared in a manner analogous to Intermediate 55, substituting 2,4,6-trichloro-5-fluoropyrimidine for 2,4-dichloro-5-fluoropyrimidine. 1H NMR (500 MHz, CDCl3): 2.50 (d, J=2.7 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.